Medetomidine hydrochloride

Vue d'ensemble

Description

Medetomidine hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . The drug has been developed by Orion Pharma .

Synthesis Analysis

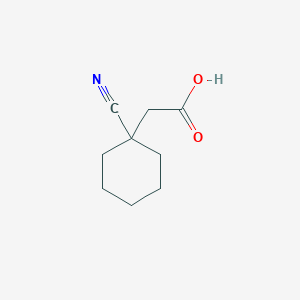

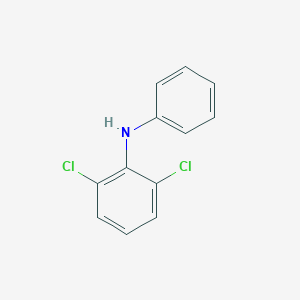

A commercially viable and efficient method for the synthesis of medetomidine hydrochloride was developed combining two reliable synthetic approaches: the modern method for C–C bond formation through the sp2–sp3 Kumada cross-coupling and the classical method for the imidazole ring formation based on the Weidenhagen reaction .

Molecular Structure Analysis

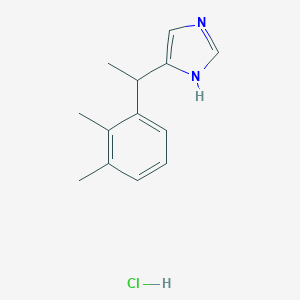

Medetomidine is a member of imidazoles . It is normally found as its hydrochloride salt, medetomidine hydrochloride .

Chemical Reactions Analysis

The synthesis of medetomidine hydrochloride combines two reliable synthetic approaches: the modern method for C–C bond formation through the sp2–sp3 Kumada cross-coupling and the classical method for the imidazole ring formation based on the Weidenhagen reaction .

Physical And Chemical Properties Analysis

Medetomidine hydrochloride is a hydrochloride . Its molecular formula is C13H17ClN2 . The molecular weight is 236.74 g/mol .

Applications De Recherche Scientifique

Cardiovascular and Electroencephalographic Studies

- Application in Calves : Medetomidine hydrochloride was used to study its effects on cardiovascular and electroencephalographic responses in neonatal male cow calves. The studies indicated bradycardia, initial hypertension followed by hypotension, and changes in brain activity, revealing its profound impact on sleep and decreased brain activity (Singh et al., 2011).

Cardiopulmonary Evaluation

- Use in Cats : The cardiovascular effects of medetomidine hydrochloride were evaluated in clinically normal cats. This study found significant changes in heart rate, cardiac output, stroke volume, and vascular resistance, providing insights into its impact on feline cardiovascular physiology (Lamont et al., 2001).

Anaesthetic Applications

- In Veterinary Practice : Medetomidine's role as a potent alpha2-adrenoreceptor in veterinary medicine was reviewed, highlighting its sedative and analgesic properties. This study offers insights into dose-dependent effects, respiratory depression, and cardiovascular implications in animals (Sinclair, 2003).

- Impala Immobilization : The combination of medetomidine hydrochloride with ketamine hydrochloride was tested for immobilizing impalas, demonstrating its efficacy in wildlife management and veterinary anesthesia (Bush et al., 2004).

Pharmacological and Physiological Effects

- Gastrointestinal Motility and Cardiorespiratory Function in Horses : A study explored the effects of medetomidine on horses, particularly in terms of cardiovascular function and gastrointestinal motility, providing crucial information for equine medicine (Tapio et al., 2019).

- Effects on Schirmer Tear Test in Dogs : Research on the impact of medetomidine and its combination with butorphanol on tear production in dogs contributes to understanding its ophthalmic effects in veterinary medicine (Sanchez et al., 2006).

Miscellaneous Applications

- Binary and Ternary Phase Diagrams Study : The binary phase diagram of medetomidine hydrochloride was determined, providing valuable information for chemical and pharmaceutical research (Choobdari et al., 2013).

- Semen Quality in Domestic Cats : The impact of medetomidine on semen traits in domestic cats was investigated, offering insights for veterinary reproductive studies (Madrigal-Valverde et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-14-0 (Parent) | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045691 | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Medetomidine hydrochloride | |

CAS RN |

86347-15-1 | |

| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

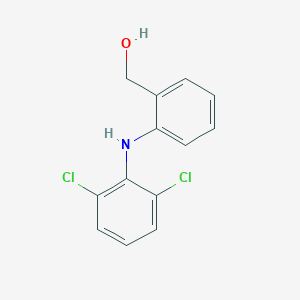

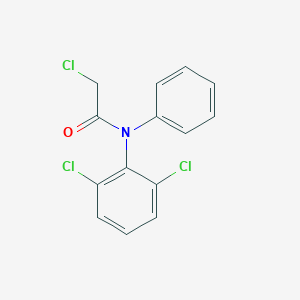

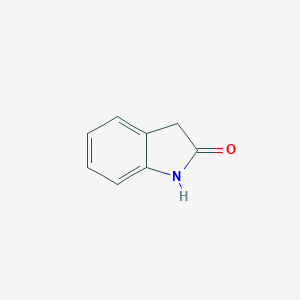

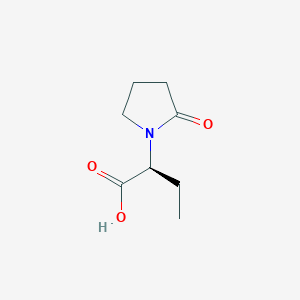

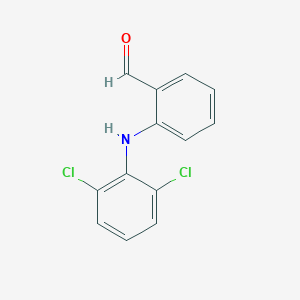

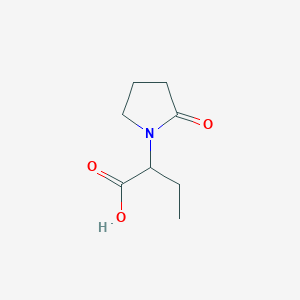

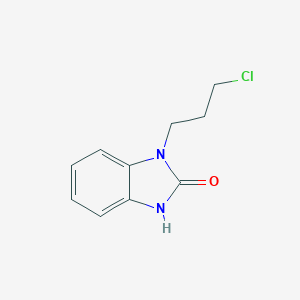

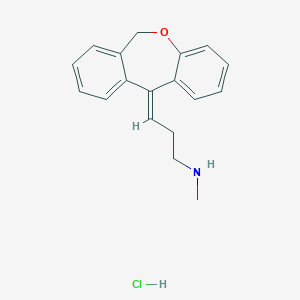

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)